molecular formula C19H26O7 B593400 Norpterosin B glucoside CAS No. 1226785-88-1

Norpterosin B glucoside

Cat. No.: B593400
CAS No.: 1226785-88-1
M. Wt: 366.41
InChI Key: SPOWTCXDLMRZEG-IRENUKIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norpterosin B glucoside is a natural product primarily used in life sciences research. It is known for its complex molecular structure and significant bioactivity. The compound has a molecular formula of C19H26O7 and a molecular weight of 366.41 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norpterosin B glucoside typically involves multiple steps, including the glycosylation of Norpterosin B. The reaction conditions often require specific catalysts and solvents to ensure the successful attachment of the glucose moiety to the Norpterosin B molecule. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol .

Industrial Production Methods: Industrial production of this compound is generally carried out under controlled conditions to maintain high purity and yield. The process involves the extraction of Norpterosin B from natural sources, followed by its glycosylation using enzymatic or chemical methods. The final product is then purified through various chromatographic techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Norpterosin B glucoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Mechanism of Action

The mechanism of action of Norpterosin B glucoside involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of β-glucosidase, an enzyme responsible for hydrolyzing glycosidic bonds. This inhibition leads to the accumulation of glycosides, which can have various biological effects . The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access .

Comparison with Similar Compounds

Uniqueness: Norpterosin B glucoside is unique due to its specific structure and bioactivity. Unlike other glycosides, it has a distinct molecular arrangement that allows it to interact with β-glucosidase effectively. This specificity makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,5,7-trimethyl-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O7/c1-8-4-11-5-9(2)15(21)14(11)10(3)12(8)7-25-19-18(24)17(23)16(22)13(6-20)26-19/h4,9,13,16-20,22-24H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOWTCXDLMRZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)COC3C(C(C(C(O3)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.